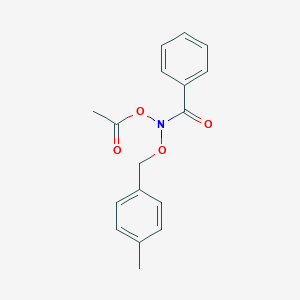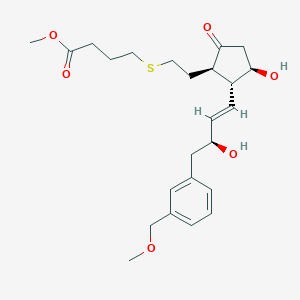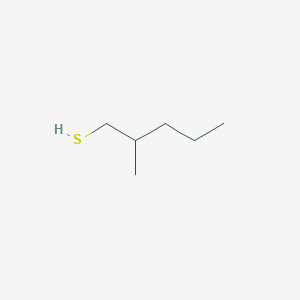
2-Methyl-1-pentanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-pentanethiol (MPT) is a sulfur-containing organic compound that is commonly used in the chemical industry as a flavoring agent and as a precursor to other chemicals. It is a colorless liquid with a strong, unpleasant odor and is also known as tert-amyl mercaptan or 2-methylpentanethiol. MPT is an important compound for scientific research because of its unique properties and potential applications in various fields.
Mecanismo De Acción
MPT exerts its biological effects primarily through its interaction with sulfur-containing proteins and enzymes. It is believed to act as a reducing agent, donating electrons to disulfide bonds and other oxidized sulfur species. This mechanism of action has been implicated in the antioxidant and anti-inflammatory effects of MPT.
Efectos Bioquímicos Y Fisiológicos
MPT has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and hepatoprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. These effects are thought to be mediated by MPT's interaction with sulfur-containing proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPT has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, MPT also has some limitations, including its strong odor and potential toxicity at high concentrations. Careful handling and proper ventilation are necessary when working with MPT in the laboratory.
Direcciones Futuras
There are several potential future directions for research on MPT, including its use as a therapeutic agent for various diseases, its potential as a biomarker for oxidative stress and inflammation, and its applications in environmental monitoring and remediation. Further studies are needed to fully elucidate the mechanisms of action of MPT and to explore its potential applications in various fields.
In conclusion, 2-Methyl-1-pentanethiol is an important compound for scientific research due to its unique properties and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPT is needed to fully understand its potential applications and to explore new areas of research.
Métodos De Síntesis
MPT can be synthesized by several methods, including the reaction of tert-amyl alcohol with hydrogen sulfide or thioacetic acid, or the reaction of tert-amyl chloride with sodium hydrosulfide. These methods yield MPT with high purity and yield, making them suitable for large-scale production.
Aplicaciones Científicas De Investigación
MPT has been extensively studied for its potential applications in various fields, including analytical chemistry, food science, and environmental science. In analytical chemistry, MPT is used as a reagent for the detection of metal ions and as a probe for fluorescence sensing. In food science, MPT is used as a flavoring agent in various food products, including beer, wine, and cheese. In environmental science, MPT is used as a tracer for atmospheric and aquatic pollution.
Propiedades
Número CAS |
1633-89-2 |
|---|---|
Nombre del producto |
2-Methyl-1-pentanethiol |
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
2-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
ZUPLFMMTGJBSMK-UHFFFAOYSA-N |
SMILES |
CCCC(C)CS |
SMILES canónico |
CCCC(C)CS |
Sinónimos |
2-Methyl-1-pentanethiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



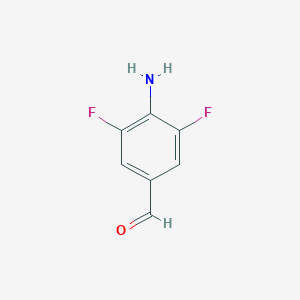
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
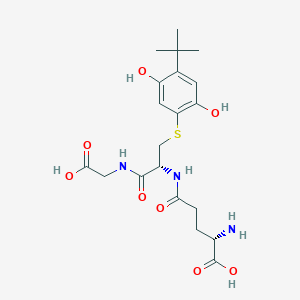
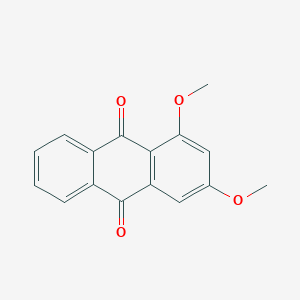
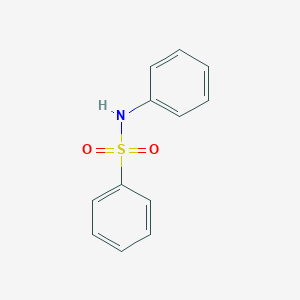
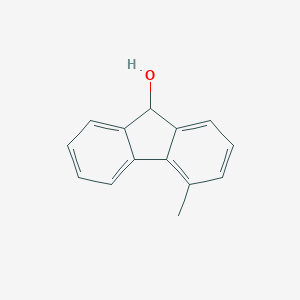
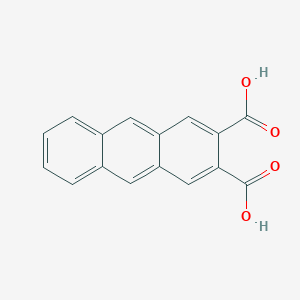
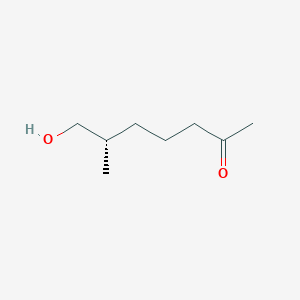
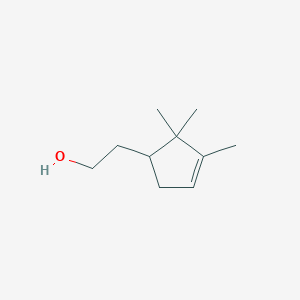
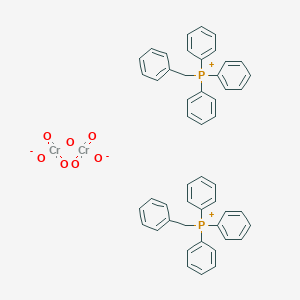
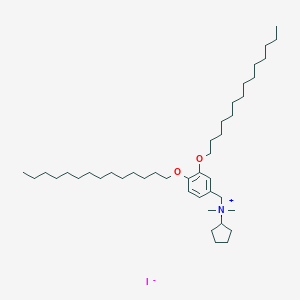
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
